(4-Bromo-2-methylbutan-2-yl)cyclopropane

Medicinal Chemistry Organic Synthesis Reaction Kinetics

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a halogenated organic building block with the molecular formula C8H15Br and a molecular weight of 191.11 g/mol. This compound is characterized by a cyclopropane ring directly attached to a sterically hindered, branched alkyl chain that terminates in a primary alkyl bromide.

Molecular Formula C8H15Br
Molecular Weight 191.112
CAS No. 1909313-64-9
Cat. No. B2987232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methylbutan-2-yl)cyclopropane
CAS1909313-64-9
Molecular FormulaC8H15Br
Molecular Weight191.112
Structural Identifiers
SMILESCC(C)(CCBr)C1CC1
InChIInChI=1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3
InChIKeyFOKXAOMFVQPXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-methylbutan-2-yl)cyclopropane CAS 1909313-64-9: Procurement-Ready Research Building Block


(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a halogenated organic building block with the molecular formula C8H15Br and a molecular weight of 191.11 g/mol [1]. This compound is characterized by a cyclopropane ring directly attached to a sterically hindered, branched alkyl chain that terminates in a primary alkyl bromide [1]. The combination of a strained, three-membered ring with a reactive terminal bromine and a gem-dimethyl-bearing tertiary carbon creates a unique structural profile that distinguishes it from simpler cyclopropyl or alkyl halides [1]. It is commercially available from multiple vendors, typically at 95% purity, for research and development purposes .

Why Generic Substitution of (4-Bromo-2-methylbutan-2-yl)cyclopropane Fails: Steric and Topological Differentiation


The unique three-dimensional architecture of (4-Bromo-2-methylbutan-2-yl)cyclopropane—specifically the gem-dimethyl-substituted tertiary carbon directly adjacent to the cyclopropane ring—dictates its reactivity and physical properties in ways that are not interchangeable with simpler or less hindered analogs [1]. This steric bulk profoundly influences nucleophilic substitution kinetics, organometallic formation, and the compound's partitioning behavior (LogP), leading to divergent outcomes in synthesis or biological assays [1]. Furthermore, the cyclopropane ring itself imparts distinct topological and electronic features (e.g., increased s-character in C-C bonds, ring strain) that are critical for bioisosteric replacements or as precursors to more complex sp3-rich frameworks [2]. Consequently, substituting with a compound like cyclopropyl bromide, (1-bromoethyl)cyclopropane, or the non-cyclopropyl (4-bromo-2-methylbutan-2-yl)benzene will likely result in a different spatial presentation of reactive groups, altered reaction rates, and ultimately, a different product profile, making direct, unvalidated replacement scientifically unsound [1][2].

Quantitative Differentiation Evidence for (4-Bromo-2-methylbutan-2-yl)cyclopropane


Enhanced Steric Shielding and Retarded Nucleophilic Substitution Kinetics Relative to (3-Bromopropyl)cyclopropane

The target compound's reactive primary bromide is positioned at the end of an alkyl chain that is beta to a fully substituted tertiary carbon (C(CH3)2). This creates a neopentyl-like, sterically hindered environment that significantly retards the rate of bimolecular nucleophilic substitution (SN2) compared to a less hindered analog like (3-bromopropyl)cyclopropane, where the bromine is attached to a less hindered primary chain [1][2]. This difference is crucial for applications where controlled, slower reactivity is desired, such as in sequential functionalization or to prevent premature quenching of reactive intermediates.

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Reduced Lipophilicity (LogP) Compared to the Aromatic Analog (4-Bromo-2-methylbutan-2-yl)benzene

The compound's calculated partition coefficient (XLogP3) of 3.6 is significantly lower than that of its close aromatic analog, (4-bromo-2-methylbutan-2-yl)benzene (XLogP3 = 4.7) [1][2]. This 1.1 log unit difference corresponds to over a 12-fold decrease in lipophilicity for the cyclopropane-containing target compound. This is a critical differentiating factor in drug discovery, where excessive lipophilicity is often linked to poor solubility, high metabolic clearance, and promiscuous off-target binding [3].

Medicinal Chemistry Physicochemical Property Optimization ADME

Higher Molecular Weight and Boiling Point Indicating Reduced Volatility vs. Cyclopropyl Bromide

With a molecular weight of 191.11 g/mol, the target compound is substantially heavier and less volatile than the foundational reagent cyclopropyl bromide (MW: 120.98 g/mol; boiling point: 69°C) [1][2][3]. The increased molecular weight and the absence of an experimental boiling point in public vendor data suggests it is a liquid at room temperature with a much lower vapor pressure than cyclopropyl bromide. This property is advantageous for handling, storage, and in synthetic sequences where loss of a volatile reagent would be detrimental to reaction stoichiometry and yield.

Organic Synthesis Process Chemistry Safety Assessment

Molecular Topology Distinction from (1-Bromoethyl)cyclopropane as Measured by Rotatable Bond Count

The target compound possesses three rotatable bonds, allowing for greater conformational flexibility than the more rigid (1-bromoethyl)cyclopropane, which has only one rotatable bond [1]. While both are alkyl bromides attached to a cyclopropane ring, the target compound's extended, flexible chain can access a significantly larger conformational space. This difference in molecular topology can affect binding entropies, solubility, and the ability to adopt a bioactive conformation [2].

Medicinal Chemistry Conformational Analysis Molecular Design

High-Value Application Scenarios for (4-Bromo-2-methylbutan-2-yl)cyclopropane Procurement


Synthesis of Sp3-Rich, Sterically Shielded Fragment Libraries

This compound is an ideal starting material for creating three-dimensional, sp3-rich building blocks for fragment-based drug discovery (FBDD). Its combination of a strained cyclopropane ring, a hindered tertiary carbon center, and a flexible alkyl chain terminating in a reactive handle provides a unique topology [1]. The reduced SN2 reactivity of the bromide due to the neopentyl-like steric environment allows for its selective use in the presence of other, more reactive electrophiles, facilitating the construction of complex molecular architectures [2].

Lipophilicity-Modulated Bioisosteric Replacement of Phenyl Groups

In lead optimization campaigns, replacing a phenyl group with a cyclopropane is a well-established strategy to improve drug-like properties [1]. The direct, quantitative LogP advantage of (4-Bromo-2-methylbutan-2-yl)cyclopropane (XLogP3 = 3.6) over its phenyl analog (XLogP3 = 4.7) makes it a rational choice for medicinal chemists seeking to lower the lipophilicity of a lead series without drastically altering molecular shape [2]. This can lead to improvements in aqueous solubility and metabolic stability [1].

Non-Volatile Reagent for Parallel Synthesis and Process Development

The low volatility of (4-Bromo-2-methylbutan-2-yl)cyclopropane, inferred from its high molecular weight (191.11 g/mol) and comparison to cyclopropyl bromide (BP 69°C, MW 120.98 g/mol), makes it a superior choice for automated parallel synthesis and process-scale reactions [1][2]. It can be weighed and handled with greater accuracy at ambient temperature without the risk of evaporative loss, leading to more reproducible reaction stoichiometry and higher yields compared to more volatile cyclopropane building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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